9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
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Overview
Description
“9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are essential for various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and protected sugar moieties. The reaction conditions may involve:
Protection and deprotection steps: Using protecting groups like benzyl or silyl ethers to protect functional groups during the synthesis.
Glycosylation reactions: Coupling the purine base with a protected sugar derivative under acidic or basic conditions.
Amidation reactions: Introducing the amine group through reactions with amine derivatives.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Large-scale organic synthesis: Utilizing automated synthesizers and reactors.
Purification techniques: Employing chromatography and crystallization methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Understanding the behavior of purine derivatives in various chemical reactions.
Biology
DNA and RNA research: Investigating the role of purine derivatives in genetic material.
Enzyme studies: Exploring the interaction of these compounds with enzymes involved in nucleotide metabolism.
Medicine
Drug development: Designing new therapeutic agents targeting viral infections and cancer.
Biomarker discovery: Identifying purine derivatives as potential biomarkers for various diseases.
Industry
Pharmaceutical manufacturing: Producing active pharmaceutical ingredients (APIs) for drugs.
Biotechnology: Utilizing purine derivatives in biotechnological applications, such as biosensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulation of receptor activity: Acting as agonists or antagonists at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine derivatives: Compounds like adenosine and deoxyadenosine.
Guanine derivatives: Compounds like guanosine and deoxyguanosine.
Uniqueness
This compound’s uniqueness lies in its specific structural modifications, such as the presence of the pyrrolidinyl group and the methoxyphenyl-diphenylmethyl protecting groups
Properties
CAS No. |
134934-68-2 |
---|---|
Molecular Formula |
C54H52N6O5 |
Molecular Weight |
865.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-48(59-33-15-16-34-59)49(61)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
InChI Key |
XCYZDKICLPQMOP-JKGXBWLBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1 |
Origin of Product |
United States |
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